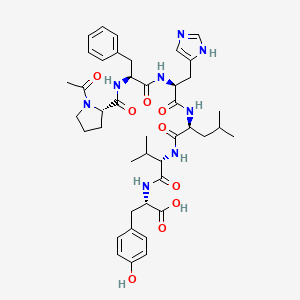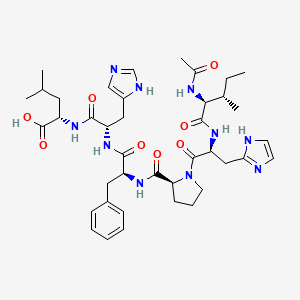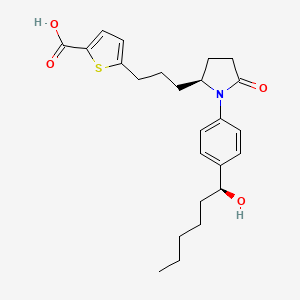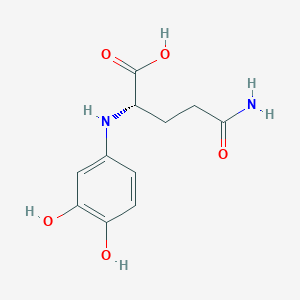
6-苄基腺嘌呤
描述
6-苄基腺嘌呤,也称为6-苄基氨基嘌呤,是一种合成的细胞分裂素,在植物生长和发育中起着至关重要的作用。它通过促进细胞分裂来刺激细胞分裂、开花和增强果实丰满度。 该化合物广泛应用于农业,以改善绿色蔬菜和鲜花的采后寿命 .
科学研究应用
6-苄基腺嘌呤在科学研究中有着广泛的应用:
化学: 用作各种化学反应和合成的试剂。
生物学: 通过促进细胞分裂和生长,在植物组织培养中起着重要作用。
医学: 研究其在各种医疗状况中的潜在治疗作用。
作用机制
6-苄基腺嘌呤通过充当细胞分裂素发挥作用,细胞分裂素是一类调节细胞分裂和生长的植物激素。它抑制植物中的呼吸激酶,导致细胞分裂增加和衰老延迟。 该化合物与细胞分裂素受体结合,触发信号级联,导致参与细胞分裂和生长的基因激活 .
生化分析
Biochemical Properties
6-Benzylaminopurine is known for its ability to elicit plant growth responses by stimulating cell division. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with respiratory kinase, where 6-Benzylaminopurine acts as an inhibitor, thereby increasing the post-harvest life of green vegetables . Additionally, it influences the activity of cytokinin dehydrogenase, which plays a role in cytokinin metabolism . These interactions highlight the compound’s role in regulating biochemical pathways that are crucial for plant growth and development.
Cellular Effects
6-Benzylaminopurine has significant effects on various types of cells and cellular processes. In plants, it promotes cell division and differentiation, leading to enhanced growth and development. It has been shown to inhibit tip growth and cytokinesis in the moss Physcomitrium patens by regulating actin dynamics . Moreover, 6-Benzylaminopurine influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates the biosynthesis of astaxanthin in Xanthophyllomyces dendrorhous by increasing the transcriptional responses of genes involved in the astaxanthin biosynthetic pathway .
Molecular Mechanism
The molecular mechanism of 6-Benzylaminopurine involves its interaction with various biomolecules, leading to changes in gene expression and enzyme activity. It binds to cytokinin receptors, triggering a signaling cascade that results in the activation of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB) . This, in turn, regulates the transcription of genes involved in cell division and growth. Additionally, 6-Benzylaminopurine inhibits respiratory kinase, which helps in prolonging the shelf life of green vegetables .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzylaminopurine can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Studies have shown that 6-Benzylaminopurine can extend the shelf life of fresh-cut broccoli florets and shredded cabbage during storage at 6±1°C . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term exposure to 6-Benzylaminopurine has been observed to maintain organoleptic quality and health-promoting compounds in vegetables .
Dosage Effects in Animal Models
The effects of 6-Benzylaminopurine vary with different dosages in animal models. While specific studies on animal models are limited, it is known that higher concentrations of 6-Benzylaminopurine can inhibit cell growth and induce cell death in plants This suggests that there may be threshold effects, where low concentrations promote growth, while high concentrations can be toxic
Metabolic Pathways
6-Benzylaminopurine is involved in several metabolic pathways, including the pentose phosphate pathway (PPP) and the tricarboxylic acid cycle (TCA). It interacts with enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) and succinate dehydrogenase (SDH), influencing metabolic flux and metabolite levels . These interactions help in sustaining elevated levels of the PPP, which is crucial for delaying postharvest leaf senescence in plants .
Transport and Distribution
The transport and distribution of 6-Benzylaminopurine within cells and tissues involve various transporters and binding proteins. In soybean plants, different concentrations of 6-Benzylaminopurine have been shown to affect water distribution and dynamics post-germination . The compound is transported through the plant’s vascular system, where it accumulates in specific tissues to exert its effects. This distribution is essential for its role in promoting growth and development.
Subcellular Localization
6-Benzylaminopurine’s subcellular localization is crucial for its activity and function. It has been observed to disrupt actin structures and induce tip-growth retardation in moss cells . The compound’s localization within specific cellular compartments, such as the cytoplasm and nucleus, allows it to interact with target biomolecules and regulate cellular processes. Additionally, post-translational modifications and targeting signals may direct 6-Benzylaminopurine to specific organelles, enhancing its effectiveness.
准备方法
合成路线和反应条件: 6-苄基腺嘌呤的合成通常涉及 6-氯嘌呤与苄胺的反应。该反应在正丁醇和三乙胺溶液中进行。 将混合物加热,并将所得沉淀物通过重结晶纯化 .
工业生产方法: 在工业环境中,6-苄基腺嘌呤的生产涉及取代反应,其中使用特定比例的 6-氯嘌呤、苄胺和三乙胺。反应混合物用乙醇洗涤,离心分离产物,然后进行脱色、冷却和离心分离。 最后,将产物干燥并包装 .
化学反应分析
反应类型: 6-苄基腺嘌呤经历各种化学反应,包括:
取代反应: 用于其合成的主要反应。
氧化和还原反应: 这些反应可以修饰连接到嘌呤环上的官能团。
水解: 该化合物可以在酸性或碱性条件下发生水解。
常见试剂和条件:
取代反应: 正丁醇中的苄胺和三乙胺。
氧化: 常见的氧化剂,如高锰酸钾。
还原: 还原剂,如硼氢化钠。
水解: 使用盐酸或氢氧化钠的酸性或碱性条件。
主要产物:
取代反应: 6-苄基腺嘌呤。
氧化和还原反应: 改性嘌呤衍生物。
水解: 具有改变的官能团的嘌呤衍生物.
相似化合物的比较
类似化合物:
吲哚-3-乙酸: 另一种促进细胞伸长的植物生长调节剂。
赤霉素: 刺激茎伸长、种子萌发和开花。
玉米素: 一种具有类似植物生长影响的天然细胞分裂素。
独特性: 6-苄基腺嘌呤的独特之处在于其合成来源及其在促进细胞分裂和延迟衰老中的特定作用。 与天然细胞分裂素不同,它更稳定,可以在各种农业和工业应用中使用 .
属性
IUPAC Name |
N-benzyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBJYWHLCVSVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Record name | 6-benzylaminopurine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/6-benzylaminopurine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032630 | |
| Record name | N-Benzyl-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | N6-Benzyladenine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide, In water, 0.00044 g/cu cm at 15 °C, In water, 60 mg/L at 20 °C, 0.06 mg/mL at 20 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, fine needles | |
CAS No. |
1214-39-7 | |
| Record name | Benzylaminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-Benzyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(purin-6-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXG6A989PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-235 °C, 229 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















